molecular formula C14H8FNO3 B2985384 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid CAS No. 1797660-05-9

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid

Cat. No.: B2985384
CAS No.: 1797660-05-9
M. Wt: 257.22
InChI Key: DOLVQIHRMFIVKS-UHFFFAOYSA-N
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Description

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid is a fluorinated derivative of acridine, a heterocyclic organic compound.

Preparation Methods

The synthesis of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 9-oxo-9,10-dihydroacridine-2-carboxylic acid using appropriate fluorinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid include other fluorinated acridine derivatives and non-fluorinated acridine compounds. Compared to its analogs, this compound exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity .

Some similar compounds include:

  • 9-Oxo-9,10-dihydroacridine-2-carboxylic acid
  • 7-Chloro-9-oxo-9,10-dihydroacridine-2-carboxylic acid
  • 7-Bromo-9-oxo-9,10-dihydroacridine-2-carboxylic acid

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

7-fluoro-9-oxo-10H-acridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-8-2-4-12-10(6-8)13(17)9-5-7(14(18)19)1-3-11(9)16-12/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLVQIHRMFIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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